7-Dehydrodesmosterol
Overview
Description
7-Dehydrocholesterol (7-DHC) is a precursor of vitamin D3 and plays a crucial role in its biosynthesis. It is known for its high oxidizability and is involved in several metabolic disorders when its levels are elevated. The compound is virtually insoluble in water, which poses challenges for its manipulation in aqueous environments .
Synthesis Analysis
A novel synthesis method for 7-DHC from cholesterol has been developed, offering a higher yield than the traditional Windaus synthesis. This method involves the conversion of cholesterol to a 7-bromocholesteryl ester, followed by the elimination of hydrogen bromide to produce 7-DHC. The synthesis process includes careful hydrolysis and the use of phosphorus tribromide to handle epimeric forms of the compound .
Molecular Structure Analysis
The molecular structure of 7-DHC allows it to form inclusion complexes with cyclodextrins, which are molecules with a hydrophilic exterior and a hydrophobic cavity. This property is utilized to improve the solubility of 7-DHC in water by forming a complex with hydroxypropyl-β-cyclodextrin (HPβCD). The inclusion complex significantly enhances the solubility of 7-DHC compared to its physical mixture .
Chemical Reactions Analysis
7-DHC undergoes free radical chain oxidation, which has been studied in detail. Initiated by a radical initiator, the oxidation of 7-DHC leads to the formation of fifteen oxysterols. The proposed mechanism involves hydrogen atom abstraction at specific carbon atoms, leading to a series of transformations typical of peroxidation reactions. These reactions include oxygen addition, peroxyl radical cyclization, and carbon radical attack on the peroxide bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-DHC and its oxysterols have been characterized using various analytical techniques. The inclusion complex of 7-DHC with HPβCD was analyzed using high-performance liquid chromatography (HPLC), UV-vis spectrophotometry, Fourier transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC). These studies confirmed the formation of the inclusion complex and provided insights into the improved solubility and stability of 7-DHC when complexed with cyclodextrins . Additionally, the oxysterol mixture derived from the peroxidation of 7-DHC exhibited cytotoxicity to neuroblastoma cells, indicating the biological significance of these compounds .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biotechnology and Biofuels .
Summary of the Application
7-Dehydrocholesterol (7-DHC) has attracted increasing attention due to its great medical value and the enlarging market demand of its ultraviolet-catalyzed product vitamin D3 . Microbial production of 7-DHC from simple carbon has been recognized as an attractive complement to traditional sources .
Methods of Application
In this study, combined efforts in tuning the heterologous Δ24-dehydrocholesterol reductase (DHCR24) and manipulating host cell were applied to promote 7-DHC accumulation . The precursor pool was increased via overexpressing all the mevalonate (MVA) pathway genes . Through screening DHCR24s from eleven tested sources, it was found that DHCR24 from Gallus gallus achieved the highest 7-DHC production .
Results or Outcomes
7-DHC accumulation was increased by 27.5% through stepwise fine-tuning the transcription level of Gg_DHCR24 . By blocking the competitive path and supplementing another copy of Gg_DHCR24 in locus ERG6, 7-DHC accumulation was further enhanced by 1.07-fold . Afterward, 7-DHC production was improved by 48.3% (to 250.8 mg/L) by means of deleting NEM1 that was involved in lipids metabolism . Eventually, 7-DHC production reached to 1.07 g/L in 5-L bioreactor, which is the highest reported microbial titer as yet known .
Sterol Analysis in Biological Samples
Specific Scientific Field
This application is in the field of Biochemistry and Analytical Chemistry .
Summary of the Application
A simple and robust liquid chromatographic/mass spectrometric method (LC-MS) was developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis, including 7-dehydrodesmosterol . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .
Methods of Application
The method avails on a minimized sample preparation procedure in order to obtain a relatively high sample throughput . The method was validated on 10 sterol standards that were detected in a single chromatographic LC-MS run without derivatization .
Results or Outcomes
The developed method enables a simple, sensitive, and fast quantification of sterols, without the need of extended knowledge of the LC-MS technique . It represents a new analytical tool in the rising field of cholesterolomics .
7-Dehydrocholesterol as an Endogenous Suppressor of Ferroptosis
Specific Scientific Field
This application is in the field of Cancer Research and Cell Biology .
Summary of the Application
7-Dehydrocholesterol (7-DHC) has been identified as an endogenous suppressor of ferroptosis, a form of regulated cell death . This is particularly relevant in cancer cells, where 7-DHC accumulation confers a robust pro-survival function .
Methods of Application
The study demonstrates that 7-DHC, due to its far superior reactivity towards peroxyl radicals, effectively shields other cellular lipids from peroxidation .
Results or Outcomes
Although previous studies suggested that high levels of 7-DHC are cytotoxic to developing neurons and favor lipid peroxidation, this study demonstrates that 7-DHC accumulation confers a robust pro-survival function in cancer cells .
Reengineering of 7-Dehydrocholesterol Biosynthesis in Saccharomyces Cerevisiae
Specific Scientific Field
This application is in the field of Biotechnology and Biofuels .
Summary of the Application
7-Dehydrocholesterol (7-DHC) is a widely used sterol and a precursor of several costly steroidal drugs . In this study, 7-DHC biosynthesis pathway was constructed and modified in Saccharomyces cerevisiae .
Methods of Application
The biosynthesis pathway was constructed by knocking out the competitive pathway genes ERG5 and ERG6 and integrating two DHCR24 copies from Gallus gallus at both sites . Then, 7-DHC titer was improved by knocking out MOT3, which encoded a transcriptional repressor for the 7-DHC biosynthesis pathway .
Results or Outcomes
In a 96 h shaker flask fermentation, the 7-DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7-DHC titer was 2.0 g/L, which was the highest 7-DHC titer reported to date .
Future Directions
Modulating cholesterol levels changes vulnerability of cells to ferroptosis . Cholesterol alters metabolic flux of the mevalonate pathway by promoting Squalene Epoxidase (SQLE) degradation, a rate limiting step in cholesterol biosynthesis, thereby increasing both CoQ10 and squalene levels . This suggests that pharmacological manipulation of 7-DHC levels is a promising therapeutic strategy for cancer and IRI .
properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSPKPUXDSHNC-DDPQNLDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028219 | |
Record name | Cholesta-5,7,24-trien-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Dehydrodesmosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Dehydrodesmosterol | |
CAS RN |
1715-86-2 | |
Record name | 7-Dehydrodesmosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesta-5,7,24-trien-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-5,7,24-trien-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Dehydrodesmosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.